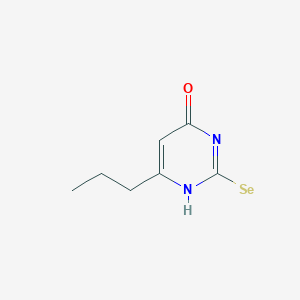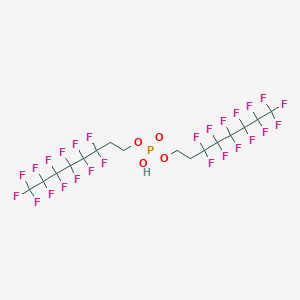![molecular formula C10H22O2Si B142182 4-[(tert-Butyldimethylsilyl)oxy]butan-2-one CAS No. 120591-36-8](/img/structure/B142182.png)
4-[(tert-Butyldimethylsilyl)oxy]butan-2-one
Overview
Description
“4-[(tert-Butyldimethylsilyl)oxy]butan-2-one” is a laboratory chemical . It’s also known by several synonyms, including “4-t-butyldimethylsilyloxy benzaldehyde” and "4-tert-butyldimethylsilyl oxy benzaldehyde" .
Molecular Structure Analysis
The molecular formula of “4-[(tert-Butyldimethylsilyl)oxy]butan-2-one” is C13H20O2Si . Its molecular weight is 236.39 g/mol .Physical And Chemical Properties Analysis
The density of “4-[(tert-Butyldimethylsilyl)oxy]butan-2-one” is 0.9570 g/mL . It has a boiling point of 224°C to 226°C . The flash point is greater than 110°C .Scientific Research Applications
Synthesis Applications
4-[(tert-Butyldimethylsilyl)oxy]butan-2-one has been utilized in various synthesis applications. For instance, it played a crucial role in the first synthesis of a bicyclic hemiaminal with a fused oxazine-oxazole ring. This synthesis involved the condensation and rearrangement of acetone and 4-[(tert-Butyldimethylsilyl)oxy]butan-2-one, leading to the formation of a unique hemiaminal structure (Gundogdu, Şahin, & Kara, 2020).
Protective Group in Organic Chemistry
The compound serves as a valuable reagent in organic chemistry, particularly in the protection of different functional groups. It has been used for direct 3,6-di-O-protection of D-glucal and D-galactal, making the unprotected 4-hydroxy group accessible to other protective groups (Kinzy & Schmidt, 1987). Additionally, it's used in the synthesis of polymethacrylates by living anionic polymerization of trialkylsilyl-protected oligo(ethylene glycol) methacrylates (Ishizone, Han, Okuyama, & Nakahama, 2003).
Role in Chemical Analysis
This chemical has been employed in the separation and analysis of sulfate, phosphate, and other oxyanions as their tert.-Butyldimethylsilyl derivatives in gas—liquid chromatography and mass spectrometry. This method enables detailed chemical analysis and identification of these compounds (Mawhinney, 1983).
In Molecular Solid Studies
It is involved in the study of molecular solids, particularly in observing phase transitions. A structural study of a complex aminated stereotriad involving 4-[(tert-Butyldimethylsilyl)oxy]butan-2-one revealed a second-order phase transition, contributing to the understanding of molecular structure and behavior (Guzei, Vinokur, Yakovenko, Liu, & Schomaker, 2017).
Use in Stereoselective Synthesis
It also plays a role in the stereoselective synthesis of optically active compounds, such as methylene lactone, which are key intermediates in the synthesis of specialized organic compounds (Yamauchi, Yamamoto, & Kinoshita, 1999).
Safety And Hazards
properties
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxybutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O2Si/c1-9(11)7-8-12-13(5,6)10(2,3)4/h7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQOZVBPYZGHNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCO[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(tert-Butyldimethylsilyl)oxy]butan-2-one | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


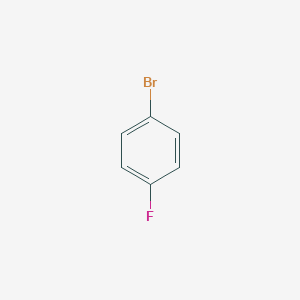
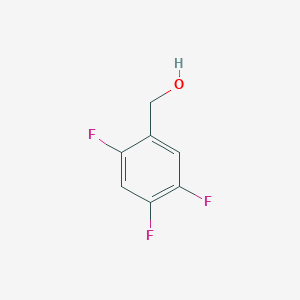
![4-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)aniline](/img/structure/B142105.png)
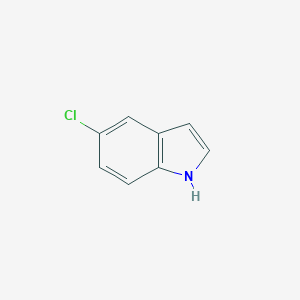
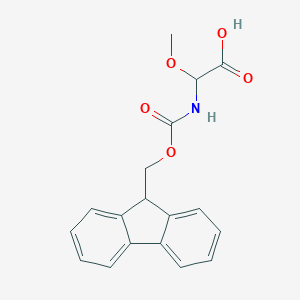
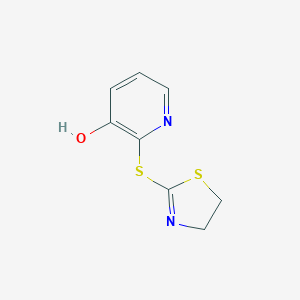
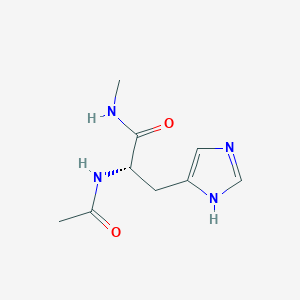
![1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate](/img/structure/B142125.png)
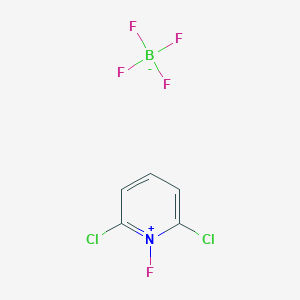
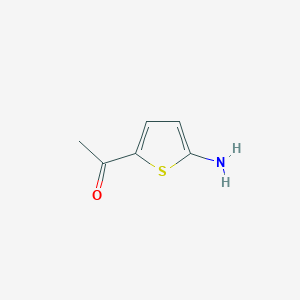
![(3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one](/img/structure/B142133.png)

